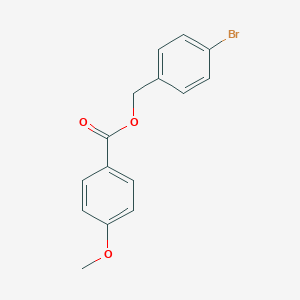

4-Bromobenzyl 4-methoxybenzoate

Description

4-Bromobenzyl 4-methoxybenzoate is an aromatic ester comprising a 4-methoxybenzoate moiety esterified with a 4-bromobenzyl group. Its structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which influence its physicochemical and biological properties. This suggests that this compound could be synthesized through similar esterification or substitution reactions involving 4-methoxybenzoic acid derivatives and 4-bromobenzyl halides.

Properties

Molecular Formula |

C15H13BrO3 |

|---|---|

Molecular Weight |

321.16 g/mol |

IUPAC Name |

(4-bromophenyl)methyl 4-methoxybenzoate |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-8-4-12(5-9-14)15(17)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |

InChI Key |

KKCZXBNBXPXQPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

The compound’s structural analogs include esters with variations in substituents on the benzyl or benzoate groups. Key examples and their properties are summarized in Table 1.

Key Observations :

- Electron-withdrawing groups (e.g., bromo) enhance thermal stability and may increase reactivity in substitution reactions. For example, lanthanum 4-methoxybenzoate exhibits robust coordination behavior due to the methoxy group’s electron-donating effect .

- Antioxidant activity : Methyl 4-methoxybenzoate outperforms methyl 4-chlorobenzoate and methyl 4-nitrobenzoate in antioxidant assays, suggesting that the methoxy group enhances radical-scavenging capacity .

Coordination Chemistry and Thermal Behavior

4-Methoxybenzoate derivatives are prominent in coordination chemistry. For instance:

- Lithium 4-methoxybenzoate forms zigzag square grid networks via tetrahedral coordination, highlighting the ligand’s ability to bridge metal centers .

- Lanthanum 4-methoxybenzoate undergoes thermal decomposition at elevated temperatures (data inferred from thermogravimetric analysis), with stability influenced by metal-ligand interactions .

Metabolic Pathways

4-Methoxybenzoate esters are susceptible to enzymatic degradation. In Arthrobacter sp., 4-methoxybenzoate O-demethylase catalyzes the demethylation of 4-methoxybenzoate to p-hydroxybenzoate, which is further metabolized via protocatechuate-4,5-dioxygenase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.